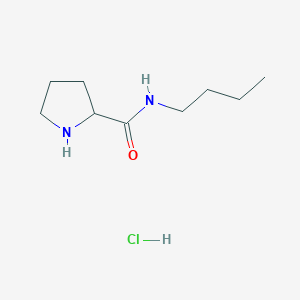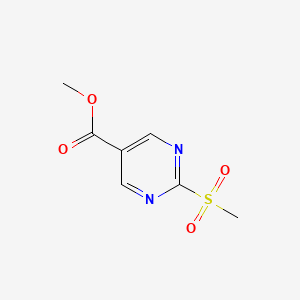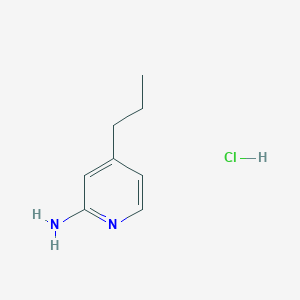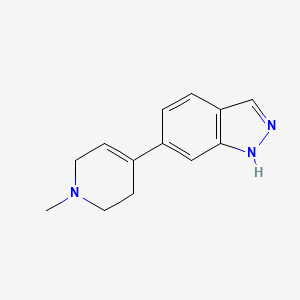![molecular formula C15H30N2 B1464843 [1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine CAS No. 1283045-43-1](/img/structure/B1464843.png)
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Descripción general
Descripción
1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine, also known as 1-TMC, is an organic compound belonging to the piperidine class of compounds. It is a nitrogen-containing heterocyclic compound with a cyclohexyl ring containing three methyl groups. 1-TMC is an important intermediate in the synthesis of several pharmaceuticals, including some anticonvulsants, anti-inflammatory agents, and anti-depressants. It is also used as a catalyst in the production of polymers and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
This compound, with its piperidine core structure, is significant in the pharmaceutical industry. Piperidine derivatives are found in over twenty classes of pharmaceuticals and alkaloids . They are essential for designing drugs due to their versatility and presence in many biologically active molecules.
Synthesis of Antineoplastic Agents
Recent studies have involved the synthesis of novel piperidine derivatives as potential antineoplastic agents. These compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy .
Agricultural Chemical Research
In agriculture, piperidine derivatives could be explored for their potential as growth promoters or pesticides. The structural flexibility of piperidine allows for the creation of compounds that might interact with specific biological pathways in plants or pests .
Material Science
Piperidine structures are used in material science for the synthesis of novel compounds with potential applications in creating new materials. These materials could have unique properties such as enhanced durability or specialized conductivity .
Environmental Science
In environmental science, piperidine derivatives can be studied for their impact on ecosystems. Understanding their biodegradability and interaction with environmental elements is crucial for assessing their ecological footprint .
Biochemistry and Enzyme Inhibition
Piperidine derivatives are often used in biochemistry as enzyme inhibitors. They can bind to active sites of enzymes, modulating their activity, which is useful in understanding metabolic pathways and designing drugs to target specific biochemical reactions .
Propiedades
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-12-7-14(9-15(2,3)8-12)17-6-4-5-13(10-16)11-17/h12-14H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPOMMJKCSAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



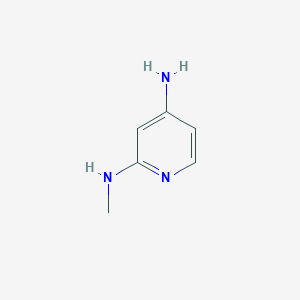
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)

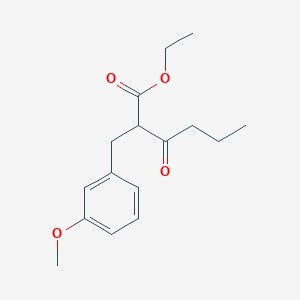
![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)
![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
